6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6-amino-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)7-11-4-2-6(9)10-3-5(4)14-7/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGLUYVMXXEZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NC=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Bromo-1-methyl-piperidin-4-one with Ethyl Thiooxamide
The primary route involves reacting 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in ethanol under basic conditions. Sodium carbonate (2 mmol) facilitates deprotonation, enabling nucleophilic attack by the thiooxamide sulfur on the piperidinone carbon. Refluxing at 78°C for 10 hours yields 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester as an intermediate. Subsequent saponification with NaOH (5 mol/L) at 80°C for 4 hours hydrolyzes the ethyl ester to the carboxylic acid, which is precipitated as the hydrochloride salt at pH 2.
Critical Parameters :
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Solvent Selection : Ethanol outperforms methanol due to its balanced polarity, enhancing reagent solubility without promoting side reactions (yield: 67–75% in ethanol vs. 55% in methanol).
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Base Optimization : Sodium carbonate minimizes racemization compared to triethylamine, which increases byproduct formation by 12%.
Reaction Optimization and Yield Comparison
Impact of Catalytic Bases on Intermediate Formation
A comparative study across four examples reveals the following yield trends:
| Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sodium carbonate | Ethanol | 10 | 67 | 98.5 |
| NaOH | Ethanol | 10 | 75 | 98.9 |
| Sodium carbonate | Methanol | 16 | 55 | 98.1 |
| Triethylamine | Ethanol | 16 | 65 | 98.5 |
Data aggregated from patent examples demonstrate that NaOH in ethanol achieves the highest yield (75%). However, sodium carbonate remains preferable for large-scale synthesis due to easier byproduct removal.
Saponification and Acidification Conditions
Hydrolysis of the ethyl ester intermediate requires precise control:
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NaOH Concentration : 5 mol/L solutions ensure complete de-esterification within 4 hours.
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Acidification Protocol : Gradual addition of HCl (37%) at 0–5°C prevents degradation, yielding a white solid with 98.5–98.9% purity.
Alternative Methodologies from Heterocyclic Chemistry
Thiourea-Mediated Cyclization
A modified approach fromthiazolo[4,5-d]pyridazinone synthesis involves condensing 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with 1-pyrrolidinecarbothioamide. Refluxing in methanol for 4 hours forms the thiazole ring, followed by hydrazine hydrate treatment to yield the pyridazinone core. While this method achieves 73% yield for analogous structures, it introduces complexity in handling hydrazine derivatives.
Benzoyl Chloride-Assisted Thiocyanation
Patent CN110590813B outlines a pathway using 3,5-dibromo-2-aminopyridine and thiocyanamide. Benzoyl chloride catalyzes thiourea formation, followed by sodium hydride-mediated cyclization at −78°C. Although this method is effective for thiazolo[4,5-b]pyridines, adapting it to [5,4-c] systems would require modifying the pyridine substitution pattern.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Key Structural Differences:
- Ring Saturation : Tetrahydro derivatives (e.g., CAS 758685-72-2) exhibit reduced aromaticity, enhancing conformational flexibility compared to the fully unsaturated target compound.
- Ester Groups : Methyl esters (target compound) vs. tert-butyl esters (CymitQuimica derivative) influence lipophilicity and metabolic stability.
Spectroscopic Characterization
Spectroscopic techniques such as FTIR, NMR, and UV-Vis are critical for structural elucidation:
- FTIR : Carboxylic acid derivatives (e.g., CAS 758685-72-2) show characteristic C=O stretches at ~1700 cm⁻¹, while ester derivatives (target compound) exhibit peaks near 1740 cm⁻¹ .
- ¹H NMR: Methyl groups in tetrahydro analogs (e.g., CAS 720720-96-7) resonate as singlets at δ 2.1–2.5 ppm, whereas amino protons in the target compound appear as broad signals near δ 5.5 ppm .
Biological Activity
6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester (CAS No. 1206250-15-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole and pyridine rings, which contribute to its pharmacological properties. The molecular formula is and it has a molecular weight of approximately 197.22 g/mol .
Biological Activity Overview
The biological activity of this compound primarily includes:
- Antitumor Activity : Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit significant anticancer properties. For example, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
- Anti-inflammatory Effects : The compound has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have demonstrated that certain thiazole derivatives can suppress COX-2 activity effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring significantly enhances anticancer activity. For instance, compounds with halogen substitutions have shown improved potency against cancer cell lines compared to their unsubstituted counterparts .
- Functional Groups : The amino group at position 6 and carboxylic acid moiety at position 2 are essential for maintaining biological activity. Modifications at these positions can drastically alter the compound's efficacy .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar thiazolo derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in several cancers. These compounds can induce apoptosis in c-KIT-dependent cell lines by blocking downstream signaling pathways .
- Reduction of Inflammatory Mediators : The compound has shown potential in reducing levels of pro-inflammatory cytokines and mediators through COX inhibition and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Case Studies
Several studies have documented the effects of thiazolo derivatives:
- A study on a related thiazolo derivative demonstrated an IC50 value of 1.15 μM against GIST-T1 cells harboring c-KIT mutations, indicating strong anticancer properties compared to imatinib .
- Another investigation into anti-inflammatory effects showed that specific thiazole derivatives could reduce edema in animal models by inhibiting COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Data Summary Table
Q & A
Basic Question: What are the standard synthetic routes for 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Formation of the thiazolo-pyridine core through a cyclization reaction. For example, reacting a substituted pyridine precursor with thiourea derivatives under acidic conditions (e.g., acetic acid reflux) to form the thiazole ring .
- Step 2: Introduction of the amino group via nitration followed by reduction or direct amination using ammonia or protected amines.
- Step 3: Esterification of the carboxylic acid moiety using methanol and a catalyst (e.g., H2SO4 or DCC).
Key Parameters: Reaction temperature (80–120°C), solvent selection (acetic acid, DMF), and protection/deprotection steps for functional groups. See analogous protocols in for thiazolo-pyridine derivatives.
Basic Question: How is the structural integrity of this compound validated?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR: To verify the thiazolo-pyridine core, ester group (-COOCH3), and amino substitution.
- IR Spectroscopy: Identification of characteristic stretches (e.g., C=O at ~1700 cm<sup>-1</sup>, N-H at ~3300 cm<sup>-1</sup>).
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]<sup>+</sup> ion).
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for tert-butyl analogs in .
Advanced Question: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:
- DFT Modeling: Predicts intermediates and transition states for cyclization steps, guiding solvent/catalyst selection.
- Machine Learning (ML): Analyzes experimental datasets to optimize reaction conditions (e.g., temperature, stoichiometry).
- ICReDD Framework: Combines computational and experimental data to reduce trial-and-error approaches, as outlined in . Example: Simulating amino group introduction to minimize side products.
Advanced Question: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from variations in:
- Catalyst Purity: Trace metals (e.g., Pd in cross-coupling steps) can alter yields.
- Oxygen Sensitivity: The amino group may oxidize; use inert atmospheres (N2/Ar) for reproducibility .
- Analytical Methods: Validate yields via HPLC (purity >95%) and replicate conditions from .
Recommendation: Cross-validate using multiple characterization techniques and report detailed experimental logs.
Advanced Question: What strategies ensure stability during storage and handling?
Methodological Answer:
- Storage Conditions: Protect from light and moisture; store at –20°C in amber vials with desiccants.
- Degradation Analysis: Use HPLC or LC-MS to identify hydrolysis by-products (e.g., free carboxylic acid).
- Stability Studies: Accelerated aging tests (40°C/75% RH for 4 weeks) to assess shelf life. Refer to handling guidelines for similar esters in .
Basic Question: What purification techniques are effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC Prep: Reverse-phase C18 columns for final polishing. See recrystallization protocols in .
Advanced Question: How to evaluate its potential as a pharmaceutical intermediate?
Methodological Answer:
- Docking Studies: Screen against target proteins (e.g., kinases) using software like AutoDock.
- In Vitro Assays: Test solubility (PBS/DMSO), metabolic stability (microsomal models), and cytotoxicity (MTT assay).
- Derivatization: Modify the ester or amino group to enhance bioactivity, as seen in for piperidine-linked analogs.
Advanced Question: What challenges arise during scale-up from lab to pilot plant?
Methodological Answer:
- Heat Transfer: Exothermic cyclization steps require jacketed reactors for temperature control .
- By-Product Management: Optimize workup protocols (e.g., liquid-liquid extraction) to remove unreacted amines.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
